molecular formula C21H17ClO4 B4951400 7-[2-(4-chlorophenyl)-2-oxoethoxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

7-[2-(4-chlorophenyl)-2-oxoethoxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B4951400
M. Wt: 368.8 g/mol
InChI Key: DRUOSVPXASSJOV-UHFFFAOYSA-N
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Description

7-[2-(4-Chlorophenyl)-2-oxoethoxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic organic compound featuring a cyclopenta[c]chromen-4-one core substituted with a 6-methyl group and a 7-[2-(4-chlorophenyl)-2-oxoethoxy] side chain. The 2-oxoethoxy linker connects the core structure to a 4-chlorophenyl group, introducing both lipophilic and electron-withdrawing characteristics. The molecular weight is estimated to be ~368.8 g/mol (based on substituent adjustments from ), and it is presumed to exist as a dry powder under standard conditions .

Properties

IUPAC Name

7-[2-(4-chlorophenyl)-2-oxoethoxy]-6-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClO4/c1-12-19(25-11-18(23)13-5-7-14(22)8-6-13)10-9-16-15-3-2-4-17(15)21(24)26-20(12)16/h5-10H,2-4,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUOSVPXASSJOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is compared to three structurally related derivatives (Table 1):

Compound Substituent Molecular Weight (g/mol) Core Structure Key Properties
Target Compound 4-Chlorophenyl-2-oxoethoxy ~368.8 Cyclopenta[c]chromen-4(1H)-one High lipophilicity (Cl group); dry powder
7-[(4-Methoxybenzyl)oxy]-6-methyl-... () 4-Methoxybenzyloxy 336.4 Cyclopenta[c]chromen-4(1H)-one Lower molecular weight; methoxy group enhances polarity
7-[2-(4-Methoxyphenyl)-2-oxoethoxy]-6-methyl-... (STK716744, ) 4-Methoxyphenyl-2-oxoethoxy 364.4 Cyclopenta[c]chromen-4(1H)-one Methoxy group increases solubility vs. Cl; same core
6-methyl-7-[2-oxo-2-(4-phenylphenyl)ethoxy]-... (CAS 376373-75-0, ) Biphenyl-2-oxoethoxy ~424.5 (estimated) Cyclopenta[c]chromen-4(1H)-one Bulky biphenyl group; highly lipophilic
7-(2-(4-Chlorophenyl)-2-oxoethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one (4a, ) 4-Chlorophenyl-2-oxoethoxy ~434.9 (calculated) Chromen-4-one (isoflavone derivative) Different core (chromen-4-one vs. cyclopenta); α-glucosidase inhibition reported

Key Observations :

  • Substituent Effects : The 4-chlorophenyl group in the target compound increases lipophilicity compared to methoxy-substituted analogs (e.g., STK716744) . This may reduce aqueous solubility but enhance membrane permeability.
  • Core Structure : The cyclopenta[c]chromen-4-one core distinguishes the target compound from chromen-4-one derivatives (e.g., 4a in ), which exhibit different conformational rigidity and electronic properties .

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